molecular formula C11H21FN2O2 B13032891 tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate

tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate

Katalognummer: B13032891
Molekulargewicht: 232.29 g/mol
InChI-Schlüssel: KMTQQQXYBFJDEP-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structural features, which include a tert-butyl group and a cis-5-fluoroazepane moiety.

Vorbereitungsmethoden

The synthesis of tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with cis-5-fluoroazepane. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carbamic acid.

Wissenschaftliche Forschungsanwendungen

tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butylN-[cis-5-fluoroazepan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

tert-ButylN-[cis-5-fluoroazepan-4-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.

    cis-5-fluoroazepane: A compound with a similar azepane ring structure but without the carbamate group.

    tert-Butyl (2-aminophenyl)carbamate: Another carbamate with a tert-butyl group and an aminophenyl moiety.

The uniqueness of this compound lies in its combination of the tert-butyl group and the cis-5-fluoroazepane moiety, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C11H21FN2O2

Molekulargewicht

232.29 g/mol

IUPAC-Name

tert-butyl N-[(4S,5R)-5-fluoroazepan-4-yl]carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-7-13-6-4-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+/m1/s1

InChI-Schlüssel

KMTQQQXYBFJDEP-BDAKNGLRSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CCNCC[C@H]1F

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCNCCC1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.